

spectroscopic data for butyl isothiocyanate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isothiocyanate*

Cat. No.: B146151

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A comprehensive analysis of the spectroscopic data for **butyl isothiocyanate** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of Butyl Isothiocyanate

The following tables summarize the key spectroscopic data for **n-butyl isothiocyanate** ($\text{CH}_3(\text{CH}_2)_3\text{NCS}$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.5	Triplet	~6.5	- $\text{CH}_2\text{-NCS}$
~1.7	Sextet	~7.0	- $\text{CH}_2\text{-CH}_2\text{-NCS}$
~1.4	Sextet	~7.5	$\text{CH}_3\text{-CH}_2\text{-}$
~0.9	Triplet	~7.3	$\text{CH}_3\text{-}$

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data[1][2]

Chemical Shift (δ) ppm	Assignment
~129	-N=C=S
~47	-CH ₂ -NCS
~32	-CH ₂ -CH ₂ -NCS
~20	CH ₃ -CH ₂ -
~13	CH ₃ -

Note: The isothiocyanate carbon signal can sometimes be broad or difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom.[3][4]

Infrared (IR) Spectroscopy[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (asymmetric, CH ₃)
~2930	Strong	C-H stretch (asymmetric, CH ₂)
~2870	Strong	C-H stretch (symmetric, CH ₃)
~2085	Very Strong, Broad	-N=C=S stretch (asymmetric)
~1465	Medium	C-H bend (CH ₂)
~1380	Medium	C-H bend (CH ₃)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
115	[M] ⁺	Molecular Ion
72	High	[CH ₂ NCS] ⁺
59	Medium	[NCSH] ⁺
57	High	[C ₄ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺

Note: Alkyl isothiocyanates are known to exhibit a characteristic fragment ion at m/z 72, corresponding to [CH₂NCS]⁺.^[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of liquid **butyl isothiocyanate** is accurately weighed and transferred into a clean, dry vial.^{[6][7][8]}
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).^{[7][9]}
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.^{[8][9]}
- The solution is thoroughly mixed to ensure homogeneity and then filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.^[6]
- The NMR tube is capped and the exterior is cleaned with a lint-free wipe before insertion into the spectrometer.^[7]

Data Acquisition:

- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.^[7]
- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
^[7]
- For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a higher number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.^{[6][8]}

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of pure **butyl isothiocyanate** is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).^[10]
- A second salt plate is carefully placed on top to create a thin liquid film, ensuring no air bubbles are trapped.^[10]
- The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.^[10]

Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The sample is placed in the instrument's beam path.
- The IR spectrum is recorded over the desired range, typically 4000-400 cm^{-1} .^[11] The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule.^[12]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

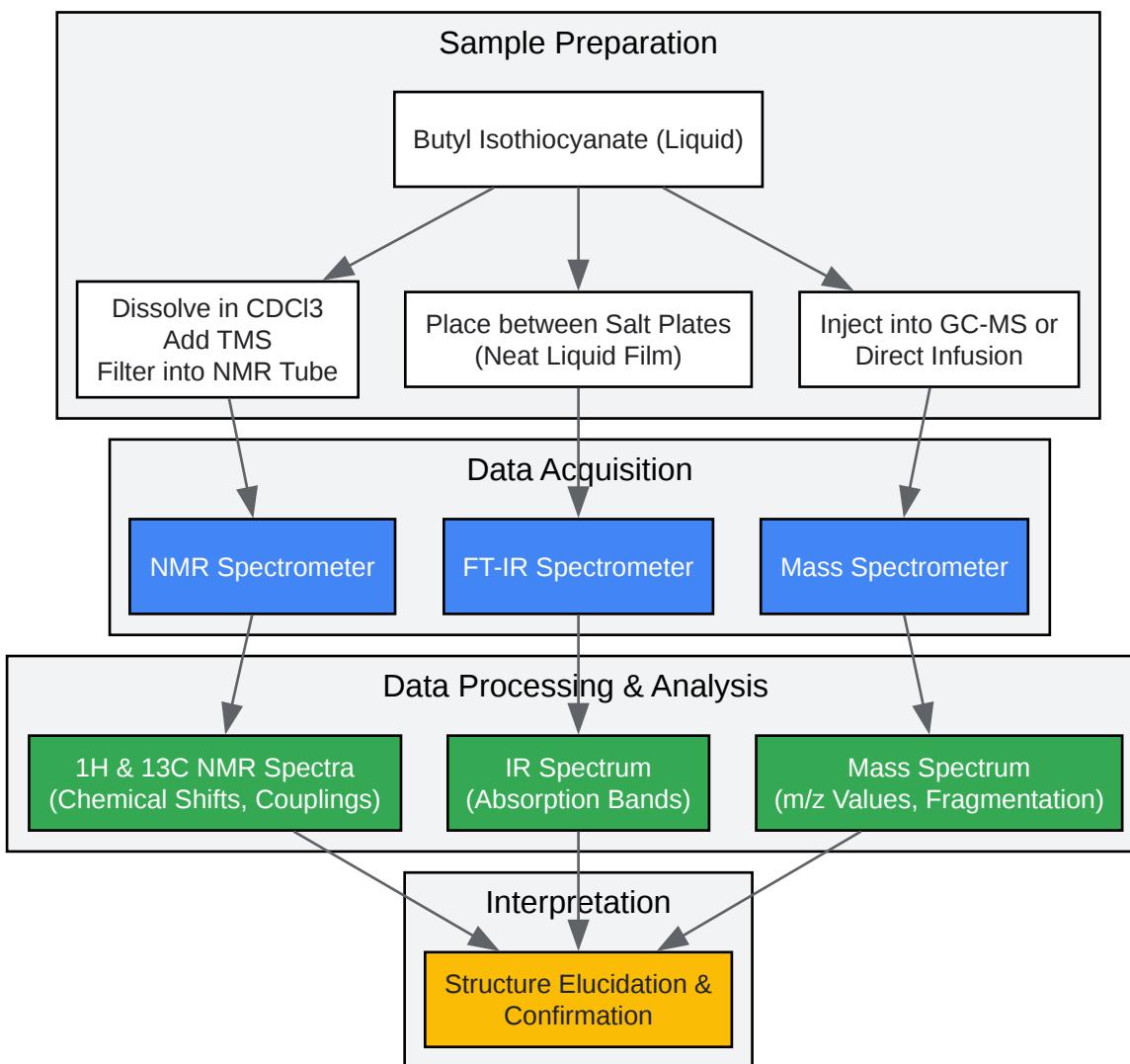
- A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities. [\[13\]](#)[\[14\]](#)
- For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[\[14\]](#)[\[15\]](#) This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[14\]](#)

Mass Analysis and Detection:

- The molecular ion and any fragment ions formed are accelerated by an electric field into a mass analyzer.[\[13\]](#)[\[14\]](#)
- The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[\[13\]](#)[\[14\]](#)
- A detector records the abundance of ions at each m/z value, generating the mass spectrum. [\[15\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl isothiocyanate**.



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